molecular formula C12H14N2O2 B8437860 methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B8437860
M. Wt: 218.25 g/mol
InChI Key: UONKHZQHSRVDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylpyridine with an appropriate acylating agent can yield the desired pyrrolopyridine core. Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid can produce the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer . The compound binds to the receptor, preventing its activation and subsequent downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-3-10-9(7-11(15)16-2)8-5-4-6-13-12(8)14-10/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

UONKHZQHSRVDTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)N=CC=C2)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triethylsilane (818 μl, 5.12 mmol) in TFA (1.6 ml) at −10° C. is added portion wise (2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester (0.34 g, 1.46 mmol). After stirring at room temperature overnight, the solvent is removed in vacuo and the resulting residue is neutralized with saturated sodium bicarbonate solution. The solution is extracted with DCM (3×20 ml) and the organic portions are combined, dried (Na2SO4) and concentrated in vacuo. The residue is loaded on a pre-packed Isolute™ silica column and eluted with DCM/MeOH (100:0 increasing to 98:2) to yield the titled compound as a yellow powder. (MH+ 219)
Quantity
818 μL
Type
reactant
Reaction Step One
Name
(2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One

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